molecular formula C12H15NO3 B13031478 (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol

(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol

Katalognummer: B13031478
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: HXNWWIXQRQNZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with methoxy groups at positions 5 and 7, a methyl group at position 1, and a methanol group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole core.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at positions 3 and 5.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole core .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-methyl-1H-indol-2-yl)methanol: Similar structure but lacks the methoxy groups at positions 5 and 7.

    (5,7-dimethoxy-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at position 1.

Uniqueness

(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is unique due to the presence of both methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

(5,7-dimethoxy-1-methylindol-2-yl)methanol

InChI

InChI=1S/C12H15NO3/c1-13-9(7-14)4-8-5-10(15-2)6-11(16-3)12(8)13/h4-6,14H,7H2,1-3H3

InChI-Schlüssel

HXNWWIXQRQNZKX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC2=CC(=CC(=C21)OC)OC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.